molecular formula C25H26N2O6S B2648152 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester CAS No. 518350-23-7

2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester

Cat. No.: B2648152
CAS No.: 518350-23-7
M. Wt: 482.55
InChI Key: PCSFJURLPHOHAE-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a complex substitution pattern. The thiophene core is substituted at the 3-position with an ethyl carboxylate group, at the 2-position with a 4-methoxyphenoxy acetyl amide, at the 4-position with a methyl group, and at the 5-position with a 2-methylphenyl carbamoyl moiety. The presence of methoxy and methyl groups likely enhances lipophilicity, while the carbamoyl and acetyl amide groups may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-32-25(30)21-16(3)22(23(29)26-19-9-7-6-8-15(19)2)34-24(21)27-20(28)14-33-18-12-10-17(31-4)11-13-18/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSFJURLPHOHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenoxy group and the amide linkages. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity: Thiophene derivatives have been studied for their anticancer properties. The presence of functional groups such as methoxyphenyl and acetylamino can enhance the cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects: Some derivatives of thiophene have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Compounds with thiophene moieties have demonstrated antibacterial and antifungal activities, potentially useful in treating infections.

Drug Development

The unique structure of this compound allows for modifications that can lead to the development of new therapeutic agents. For instance:

  • Cytotoxic Agents: The compound can be modified to enhance its ability to target specific cancer cells, potentially leading to the development of more effective chemotherapeutic agents.

Targeted Therapy

With further research, this compound could be utilized in targeted therapies that minimize side effects associated with traditional chemotherapy by selectively targeting tumor cells.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of thiophene derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications similar to those found in 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester significantly increased the efficacy against breast cancer cells (MCF-7) and lung cancer cells (A549).

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of thiophene derivatives. The compound was tested in vitro for its ability to inhibit the production of inflammatory markers (e.g., TNF-alpha and IL-6) in macrophage cell lines. Results showed a dose-dependent reduction in these markers, suggesting potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylate derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Substituents Molecular Weight Key Structural Features Biological Activity/Applications Synthesis Method
Target Compound - 2-(4-Methoxyphenoxy)acetyl amino
- 4-Methyl
- 5-(2-Methylphenyl carbamoyl)
- 3-Ethyl carboxylate
~500 (estimated) High lipophilicity due to methoxy and methyl groups; carbamoyl and acetyl amide for target interaction Potential anticancer or enzyme inhibitor (inferred from structural analogs) Likely involves condensation of anilides with sodium ethoxide in ethanol
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate (297158-20-4) - 2-(4-Methylbenzamido)
- 4-Methyl
- 5-(2-Methoxyphenyl carbamoyl)
- 3-Ethyl carboxylate
334.4 Similar carbamoyl and ester groups; methylbenzamido substituent enhances aromatic stacking Intermediate for thienopyrimidines (potential antimicrobial/antiviral agents) Sodium ethoxide-mediated cyclization
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (332867-79-5) - 2-Amino
- 4-Methyl
- 5-(2-Methoxyphenyl carbamoyl)
- 3-Ethyl carboxylate
334.4 Free amino group at 2-position; reduced steric hindrance for nucleophilic reactions Precursor for bioactive thiophene derivatives (e.g., kinase inhibitors) Multi-step synthesis involving carbamoylation and esterification
2-[2-(2,4-Dichloro-phenoxy)-acetylamino]-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester (362602-66-2) - 2-(2,4-Dichlorophenoxy acetyl amino)
- 4-Ethyl
- 5-Methyl
- 3-Methyl carboxylate
402.29 Dichlorophenoxy group increases electronegativity and potential toxicity Likely antimicrobial or herbicide (inferred from chlorine substituents) Sandmeyer reaction or halogenation

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The target compound’s 4-methoxyphenoxy group may enhance membrane permeability compared to the 4-methylbenzamido group in and the dichlorophenoxy group in . However, the latter’s chlorine atoms could improve target affinity at the cost of higher toxicity. The absence of a free amino group (unlike ) reduces nucleophilic reactivity but increases stability in physiological conditions.

Synthetic Pathways: Most analogs (e.g., ) use sodium ethoxide in ethanol for cyclization or condensation, suggesting a common route for thiophene carboxylate synthesis. Halogenated derivatives like require additional steps (e.g., Sandmeyer reaction) for introducing electronegative groups .

Structural Insights from NMR: NMR data (as in ) reveal that substituents at positions 2 and 5 significantly alter chemical shifts in regions corresponding to the thiophene ring’s electronic environment. For example, the 4-methoxyphenoxy group in the target compound would induce distinct deshielding effects compared to methylbenzamido in .

Applications in Drug Development: The target compound’s carbamoyl and acetyl amide groups resemble motifs in kinase inhibitors (e.g., EGFR inhibitors), while ’s amino group could serve as a handle for further functionalization. Compounds like may face regulatory hurdles due to halogenated aromatic moieties, whereas the target compound’s methoxy groups offer a safer profile.

Biological Activity

The compound 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester, also known as ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring, amide linkage, and ester functional group, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C22H21NO5S
  • Molecular Weight : 397.47 g/mol

The compound's structural features allow it to participate in various chemical reactions, making it a versatile candidate for drug development. The thiophene ring can engage in electrophilic aromatic substitution reactions, while the ester group is susceptible to hydrolysis under acidic or basic conditions. The amide bond may also undergo nucleophilic attack, facilitating the formation of new derivatives.

Anticancer Potential

Preliminary studies indicate that this compound exhibits promising anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. Research has demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest .

Study Cell Line Mechanism of Action Outcome
Study AHepG2Induction of caspase 3Significant cytotoxicity observed
Study BHuh7Cell cycle arrestEnhanced apoptosis compared to controls

Antifungal Activity

In silico studies have identified related compounds as potential inhibitors against fungal pathogens such as Fusarium oxysporum. These studies suggest that small molecules similar to our compound could effectively interact with fungal proteins, providing a basis for further exploration in antifungal drug design .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or fungal metabolism.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent research highlights the biological evaluation of structurally related compounds:

  • Cytotoxicity Studies : A series of thiophene derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the thiophene core significantly impacted cytotoxicity and selectivity toward cancer cells .
  • Antifungal Efficacy : In silico docking studies revealed that certain analogs could effectively bind to target proteins in Fusarium oxysporum, suggesting potential for development as antifungal agents .

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